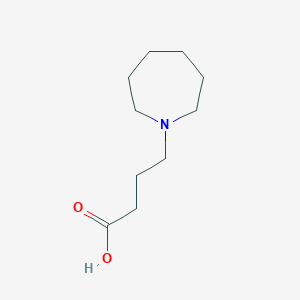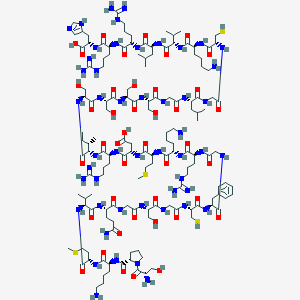
1,9-Dimethyluric acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of L-glutamic acid and reactions such as selenenylation-oxidation and carbamoylation (Paz & Sardina, 1993). These processes highlight the complexity and efficiency of synthesizing complex molecules with specific configurations and functionalities.
Molecular Structure Analysis
Molecular and crystal structure analyses, such as those performed on similar compounds like 1,8-dimethylfluoren-9-one, utilize X-ray diffractometric data to determine spatial arrangements and bond lengths, offering insights into the planarity and structural details of the molecule (Johnson & Jones, 1986).
Chemical Reactions and Properties
Electrochemical oxidation studies provide insight into the reactivity of compounds similar to 1,9-dimethyluric acid, revealing the formation of reactive intermediates and the influence of pH on reaction pathways (Chen & Dryhurst, 1983). These studies are crucial for understanding the chemical behavior and potential applications of the compound.
Physical Properties Analysis
The analysis of physical properties, such as solvatochromic and metal sensing properties, can be demonstrated by the synthesis and properties of compounds like 1,3-dimethylvioluric acid, which changes color in the presence of metal ions (Kumar & Das, 2021). This highlights the compound's potential for sensing applications.
Applications De Recherche Scientifique
Electrochemical Oxidation Studies :
- Chen and Dryhurst (1983) investigated the electrochemical oxidation of 7,9-dimethyluric acid in acid solution using a pyrolytic graphite electrode. They observed two voltammetric oxidation peaks and identified several intermediate and final products of the oxidation process, such as 1,3-dimethylallantoin and 1,3-dimethyl-5-hydroxyhydantoin-5-carboxamide (Chen & Dryhurst, 1983).
- In another study by the same authors, the voltammetry of 7,9-dimethyluric acid revealed insights into its electrooxidation process, highlighting the formation of various intermediate compounds (Chen & Dryhurst, 1983).
- Goyal and Singhal (1997) compared the electrochemical and enzymic oxidation of 1,3-dimethyluric acid, finding that the oxidation mechanisms appear to be identical in both processes (Goyal & Singhal, 1997).
Peroxidase-Catalyzed Oxidation :
- The peroxidase-catalyzed oxidation of 7,9-dimethyluric acid by H2O2, as studied by Chen and Dryhurst (1983), showed that the enzymatic process produces intermediate species similar to those formed in electrochemical oxidation. This suggests that the enzymatic and electrochemical processes follow similar reaction pathways (Chen & Dryhurst, 1983).
Nitrosation Studies :
- Suzuki, Yamamoto, and Pfleiderer (2010) explored the nitrosation of N-methyl derivatives of uric acid. They found that 1,3-dimethyluric acid can act as a vehicle of nitric oxide, suggesting potential applications in understanding nitric oxide-related biological processes (Suzuki, Yamamoto, & Pfleiderer, 2010).
Insights into Biological Redox Chemistry :
- Dryhurst (1985) provided insights into the biological redox chemistry of purines, including 7,9-dimethyluric acid. The study detailed the electrochemical reactions responsible for the oxidation peaks observed in these compounds, contributing to a better understanding of their redox behavior (Dryhurst, 1985).
Orientations Futures
A study has found that changes in blood metabolites, including 1,9-Dimethyluric acid, may serve as robust proxy measures for SCIM scores, indicating that improvement in study participant outcomes is paralleled by increased blood 1,9-Dimethyluric acid levels . This suggests that 1,9-Dimethyluric acid could potentially be used as a prognostic biomarker in the future .
Mécanisme D'action
Target of Action
1,9-Dimethyluric acid is a methyl derivative of uric acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to originate from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . .
Biochemical Pathways
1,9-Dimethyluric acid is involved in the metabolic pathways of methylxanthines . Methylxanthines are metabolized in the liver by cytochrome P450 enzymes, and the metabolites, including 1,9-Dimethyluric acid, are excreted in the urine
Pharmacokinetics
It is known to be a metabolite of methylxanthines and is found occasionally in human urine , suggesting renal excretion.
Result of Action
As a metabolite of methylxanthines, it may share some of the effects of these compounds, such as stimulation of the central nervous system, diuresis, and relaxation of smooth muscle . .
Propriétés
IUPAC Name |
1,9-dimethyl-3,7-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKDOLETOEBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970784 | |
| Record name | 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,9-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
55441-62-8 | |
| Record name | 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055441628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dihydroxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



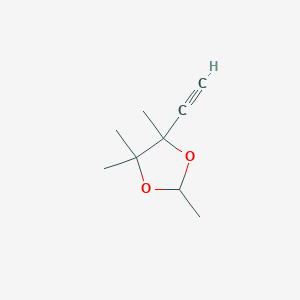
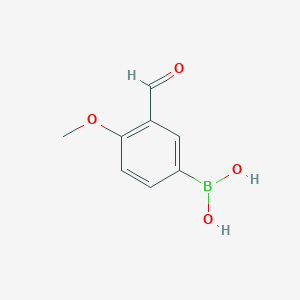
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
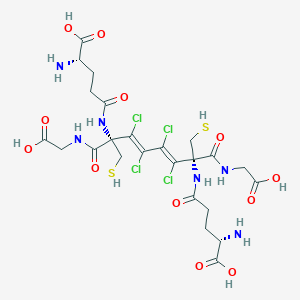
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)


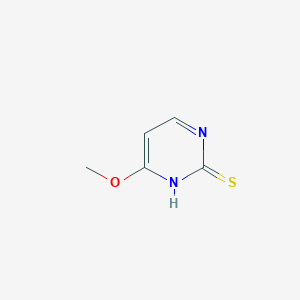
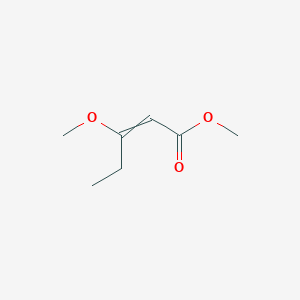
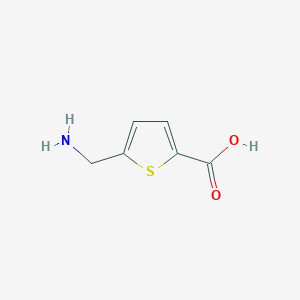
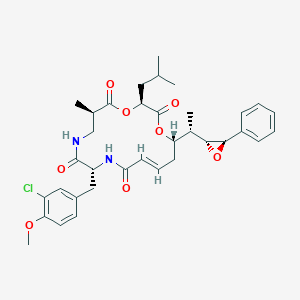
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
